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ThermoLUM Formulation & Characterization

The table below summarizes the standard composition and characteristics of the thermoL UM formulation as

reported in the literature [1] [2].

Parameter Characteristic Value

Lipid Composition (Molar Ratio) DPPC : MSPC : mPEG2000-DSPE (86:10:4 mol%)
Diameter 102 £2 nm

Polydispersity Index (PDI) 0.08 £ 0.03

Zeta Potential -31+2mV

Drug-to-Lipid Ratio 1:24.2+0.6

Loading Efficiency 86 + 4%

Transition Temperature (Tm) 40.10 £0.13 °C

Stability (Drug Retention) ~97% at RT, ~99% at 4°C over 21 days
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Heat-Triggered Drug Release Profile

The core function of thermoLLUM is temperature-dependent drug release. This release profile over 5 minutes

at different temperatures is critical for experimental planning [1] [2].

Temperature Release after 30s Maximum Release Time to Max Release
37-39 °C Minimal < 15% 5 min

40 °C ~20% ~44% 4 min

41-44 °C Burst release ~64% (at 42°C) ~270 s (at 42°C)

Experimental Protocols

Here are detailed methodologies for key experiments in validating and applying the thermoLUM

formulation.

In Vitro Drug Release Under Hyperthermia

Purpose: To quantify the heat-triggered release of Luminespib from thermosensitive liposomes [1] [2].

e Sample Preparation: Dilute the thermoLUM formulation in a release medium containing a stabilizer
such as bovine serum albumin (BSA) at 45 mg/mL to mimic physiological conditions.

e Heating Setup: Use a precision water bath or a heating block to expose the sample to target
temperatures (e.g., 37°C to 44°C in 1°C increments). Ensure precise temperature control and
monitoring.

¢ Incubation & Sampling: Incubate the sample for a set period (e.g., 5 minutes). Withdraw aliquots at
specific time points (e.g., 30s, 1min, 2min, etc.).

e Separation & Quantification: Immediately cool the aliquots. Separate released Luminespib from
encapsulated drug using a method such as size-exclusion chromatography or centrifugal filtration.
Quantify the drug concentration using HPLC or fluorescence measurement.

Cytotoxicity Assay (In Vitro)
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Purpose: To evaluate the synergistic anticancer effect of thermoLLUM in combination with hyperthermia and

other chemotherapeutics [1].

e Cell Seeding: Seed non-small cell lung cancer cells (e.g., H460, H520) or other relevant cell lines in
multi-well plates and allow them to adhere for 24 hours.
¢ Treatment Groups: Apply the following treatments:
o Free Luminespib at 37°C
o ThermoLUM at 37°C
o ThermoLUM with hyperthermia (e.g., 42°C for 1 hour)
o Combinations of thermoLUM with standard drugs (e.g., Cisplatin, Vinorelbine) at various ratios,
with and without hyperthermia.
¢ Hyperthermia Application: For hyperthermia groups, seal the culture plates and submerge them in
a pre-heated water bath. Maintain temperature at 42.0 £ 0.6°C for 1 hour, then return to a 37°C
incubator.
e Viability Assessment: After a predetermined incubation period (e.g., 72 hours), assess cell viability
using a standard assay such as MTT or Alamar Blue. Calculate IC50 values and determine
combination indices (Cl) to identify synergistic ratios.

Troubleshooting Guide & FAQs

Q1: My formulation shows low encapsulation efficiency. What could be the cause?

e Cause: The active loading process may be inefficient due to incorrect pH gradient or insufficient
loading time.

e Solution: Ensure the internal liposome buffer (e.g., TEA8SOS, pH 5.7) and external buffer (e.g.,
HEPES-buffered saline, pH 7.4) create a stable and sufficient pH gradient for active loading. Optimize
the loading time and temperature.

Q2: I observe premature drug leakage from the liposomes during storage.

e Cause: Instability of the lipid bilayer or imperfections in liposome formation.

¢ Solution: Confirm the purity of lipids and store the final formulation at 4°C. The provided data
indicates excellent stability at this temperature for at least 21 days [1] [2]. Ensure the formulation is
protected from light and physical stress.

Q3: The drug release from my thermoL UM formulation at 42°C is lower than expected.

e Cause 1: The actual sample temperature may not have reached the target. Verify your heating setup
and ensure the sample vial is in direct contact with the heat source.
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e Cause 2: The lipid composition or transition temperature (Tm) may have shifted. Re-check the Tm of
your prepared batch using Differential Scanning Calorimetry (DSC).

Q4: The cytotoxicity of thermoL UM + hyperthermia is not significantly better than the free drug.

e Cause: The hyperthermia application may be suboptimal in timing or duration.

e Solution: Ensure hyperthermia is applied concurrently with or immediately after the addition of
thermoLUM to the cells. The release is rapid, so timing is critical. Re-optimize the duration of heat
exposure (e.g., 30-60 minutes) [1] [3].

Experimental Workflow Diagrams

The following diagrams outline the core mechanisms and key experimental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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